5-Methyl-2-(methylthio)phenylboronic acid

Description

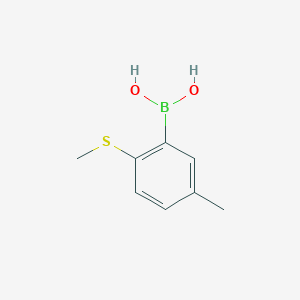

5-Methyl-2-(methylthio)phenylboronic acid (CAS: 1259443-48-5; MFCD18384185) is a boronic acid derivative featuring a phenyl ring substituted with a methyl group at position 5 and a methylthio (-SCH₃) group at position 2. Its molecular formula is C₈H₁₁BO₂S, with a calculated molecular weight of 182.02 g/mol (summing atomic masses: C=96, H=11, B=10.81, O=32, S=32.07). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heterobiaryl frameworks .

The methylthio substituent at the ortho position introduces steric bulk and electron-donating effects, which may influence reactivity in catalytic processes. The methyl group at position 5 further modulates electronic and steric properties.

Properties

IUPAC Name |

(5-methyl-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLWXIOFGZGNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: 5-Methyl-2-(methylthio)phenylboronic acid is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other organic compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound can be used to develop new therapeutic agents. Its ability to form stable complexes with biological molecules makes it suitable for designing drugs that target specific diseases.

Industry: The compound is also used in the flavor and fragrance industry due to its distinctive odor. It can be employed as a flavoring agent in food products and as an additive in perfumes and other consumer goods.

Mechanism of Action

The mechanism by which 5-Methyl-2-(methylthio)phenylboronic acid exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with halides or pseudohalides to form biaryl compounds. The molecular targets and pathways involved in biological applications may include enzyme active sites or receptor binding sites, where the compound interacts with specific amino acids or other functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of (Methylthio)phenylboronic Acids

Substituent position significantly impacts reactivity and physical properties. Key comparisons include:

Table 1: Structural and Physical Properties of (Methylthio)phenylboronic Acids

| Compound Name | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 5-Methyl-2-(methylthio)phenylboronic acid | C₈H₁₁BO₂S | 1259443-48-5 | 182.02 | Methyl (C5), methylthio (C2) |

| 2-(Methylthio)phenylboronic acid | C₇H₉BO₂S | 168618-42-6 | 168.02 | Methylthio (C2) |

| 4-(Methylthio)phenylboronic acid | C₇H₉BO₂S | Not provided | 168.02 | Methylthio (C4) |

- highlights that bulky substituents near the boronic acid group can interfere with palladium catalyst coordination, stalling reactions .

Heterocyclic Analogs: Thiophene-Based Boronic Acids

Thiophene rings differ electronically from benzene, offering enhanced conjugation and electron-rich environments.

Table 2: Thiophene-Based Boronic Acids

| Compound Name | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-Methylthiophene-2-boronic acid | C₅H₇BO₂S | 162607-20-7 | 141.98 | Thiophene ring, methyl (C5) |

| 5-Formyl-4-methylthiophene-2-boronic acid | C₆H₇BO₃S | 46738927 | 183.99 | Formyl (C5), methyl (C4) |

- Electronic Effects :

- Thiophene-based boronic acids (e.g., 5-methylthiophene-2-boronic acid) exhibit higher electron density, enhancing reactivity in cross-coupling reactions compared to phenyl analogs .

- The formyl group in 5-formyl-4-methylthiophene-2-boronic acid introduces an electron-withdrawing effect, which may reduce nucleophilicity .

Fluorinated and Trifluoromethyl-Substituted Analogs

Electron-withdrawing groups like fluorine or trifluoromethyl (-CF₃) alter electronic properties and biological activity.

Table 3: Fluorinated Phenylboronic Acids

| Compound Name | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-Fluoro-2-(methylthio)phenylboronic acid pinacol ester | C₁₃H₁₈BFO₂S | 1428532-52-8 | 268.16 | Fluorine (C5), methylthio (C2) |

| 5-Fluoro-2-(trifluoromethyl)phenylboronic acid | C₇H₅BF₄O₂ | 24901780 | 223.92 | -CF₃ (C2), fluorine (C5) |

- Applications :

- Fluorinated analogs are valuable in medicinal chemistry for improving metabolic stability and binding affinity. For example, 5-fluoro-2-(trifluoromethyl)phenylboronic acid may serve as a protease inhibitor precursor .

- The pinacol ester derivative (CAS: 1428532-52-8) enhances stability and solubility, facilitating storage and handling .

Reactivity in Suzuki-Miyaura Coupling

- Steric Effects : The ortho-methylthio group in this compound may necessitate optimized reaction conditions (e.g., higher catalyst loading or elevated temperatures) compared to less hindered analogs .

- Electronic Effects : Electron-donating groups (e.g., methylthio) accelerate oxidative addition in palladium catalysis, but steric bulk can offset this advantage .

Biological Activity

5-Methyl-2-(methylthio)phenylboronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interaction with biological molecules. The compound's molecular structure can be represented as follows:

- Molecular Formula : CHBOS

- Molecular Weight : 169.05 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and signaling pathways. Key points include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit Janus kinase 1 (JAK1), which plays a significant role in the JAK-STAT signaling pathway. This pathway is crucial for various cellular processes, including immune responses and cell proliferation.

- Binding Interactions : The binding of this compound to the active site of target proteins may prevent the phosphorylation of downstream substrates, thereby inhibiting signal transduction cascades essential for cell function.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance:

- In Vitro Studies : The compound has shown moderate activity against Candida albicans and Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) lower than that of some established antifungal agents such as Tavaborole (AN2690) .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | Moderate activity |

| Aspergillus niger | Higher activity |

| Escherichia coli | Moderate activity |

| Bacillus cereus | MIC lower than AN2690 |

Cellular Effects

The compound's effects on cellular processes include:

- Gene Expression Modulation : By inhibiting JAK1, it can alter the expression of genes regulated by the JAK-STAT pathway, leading to changes in cell proliferation and apoptosis.

- Metabolic Pathway Alteration : It may influence metabolic pathways by modulating enzyme activities involved in energy production and biosynthesis.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests good bioavailability, similar to other boronic acids. However, dosage effects are critical; lower doses may yield therapeutic effects while higher doses could lead to toxicity, affecting vital organs and disrupting normal cellular functions.

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

- Study on Antimicrobial Properties : A study demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential as a therapeutic agent in treating infections .

- Inhibition Studies : Research indicated that this compound could serve as a lead in developing inhibitors targeting specific kinases involved in cancer progression, highlighting its relevance in cancer therapy.

- Biochemical Analysis : Investigations into its biochemical properties revealed its ability to interact with enzymes crucial for cellular signaling pathways, further supporting its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.